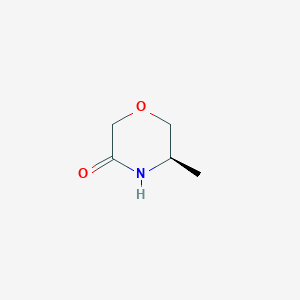

(R)-5-methylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPWUBHXXRVWJK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496448 | |

| Record name | (5R)-5-Methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119844-67-6 | |

| Record name | (5R)-5-Methyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119844-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-5-Methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-5-methylmorpholin-3-one: Structure, Properties, and Potential Applications

Disclaimer: Direct experimental data for (R)-5-methylmorpholin-3-one is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and reactions of closely related morpholinone analogs. The information presented herein is intended for research and development purposes and should be supplemented with experimental verification.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties, including good water solubility and metabolic stability, make it an attractive building block in drug design.[2] The morpholin-3-one core, a lactam derivative of morpholine, serves as a versatile intermediate for the synthesis of various biologically active molecules.[4] This guide focuses on the specific chiral isomer, (R)-5-methylmorpholin-3-one, exploring its structure, potential properties, synthetic strategies, and prospective applications in drug development.

Molecular Structure and Properties

(R)-5-methylmorpholin-3-one is a chiral heterocyclic compound featuring a morpholine ring with a ketone at the 3-position and a methyl group at the 5-position with (R) stereochemistry.

Table 1: Physicochemical Properties of (R)-5-methylmorpholin-3-one and Related Analogs

| Property | (R)-5-methylmorpholin-3-one (Predicted) | Morpholin-3-one[5] | (R)-3-Methylmorpholine[6] |

| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ | C₅H₁₁NO |

| Molecular Weight | 115.13 g/mol | 101.10 g/mol | 101.15 g/mol |

| IUPAC Name | (5R)-5-methylmorpholin-3-one | morpholin-3-one | (3R)-3-methylmorpholine |

| CAS Number | 119844-67-6[7] | 109-11-5 | 74572-04-6 |

| Boiling Point | Not available | 142°C/7mmHg[4] | 133-134°C[8] |

| Melting Point | Not available | 103-107°C | Not available |

| Density | Not available | Not available | 0.9591 g/cm³ (16°C)[8] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in alcohols. | Soluble in water and common organic solvents.[8] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

-

Starting Material: (R)-2-aminopropan-1-ol.

-

Step 1: N-Alkylation. React (R)-2-aminopropan-1-ol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to yield ethyl 2-(((R)-1-hydroxypropan-2-yl)amino)acetate.

-

Step 2: Cyclization. The resulting amino ester can then be induced to cyclize under basic conditions (e.g., sodium ethoxide in ethanol) or via thermal condensation to form (R)-5-methylmorpholin-3-one. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

Caption: Hypothetical synthetic workflow for (R)-5-methylmorpholin-3-one.

Potential Applications in Drug Development

The morpholin-3-one scaffold is a key intermediate in the synthesis of various pharmaceuticals.[4] For instance, 4-(4-aminophenyl)morpholin-3-one is a crucial intermediate in the synthesis of the anticoagulant Rivaroxaban.[4] The introduction of a chiral methyl group at the 5-position could offer several advantages in drug design:

-

Improved Potency and Selectivity: The specific stereochemistry can lead to more precise interactions with biological targets, enhancing potency and selectivity.[12]

-

Modulation of Physicochemical Properties: The methyl group can influence the compound's lipophilicity and metabolic stability.

-

Novel Chemical Space: It provides a scaffold for the development of new chemical entities with unique pharmacological profiles.

Derivatives of morpholin-3-one have shown potential as anti-cancer agents by inducing cell cycle arrest and apoptosis.[4] Furthermore, the broader morpholine scaffold is present in drugs with diverse activities, including antibacterial, anti-inflammatory, and antiviral properties.[2][3]

Potential Signaling Pathway Involvement:

Given the diverse biological activities of morpholine-containing compounds, derivatives of (R)-5-methylmorpholin-3-one could potentially modulate various signaling pathways. For example, in the context of cancer, they might interfere with pathways like PI3K/Akt/mTOR or MAPK, which are often dysregulated in cancer cells.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

(R)-5-methylmorpholin-3-one represents an intriguing, albeit understudied, chiral building block with significant potential in medicinal chemistry. Its structural relationship to known bioactive morpholinones suggests that its derivatives could exhibit a range of pharmacological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential. The development of robust synthetic protocols and the investigation of its structure-activity relationships will be crucial steps in unlocking the value of this promising scaffold for the creation of novel therapeutics.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. morpholin-3-one | 109-11-5 [chemicalbook.com]

- 5. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (5R)-5-methylmorpholin-3-one | 119844-67-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 10. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy (3S,5S)-5-methylmorpholine-3-carboxamide | 1932628-30-2 | 95 [smolecule.com]

The Architecture of Asymmetry: An In-depth Guide to the Synthesis of Chiral Morpholinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The morpholinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The specific stereochemistry of these heterocyclic compounds is often critical to their biological activity, making the development of efficient and stereoselective synthetic methods a paramount objective in modern drug discovery. This technical guide provides a comprehensive overview of key contemporary strategies for the synthesis of chiral morpholinone derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows and relevant biological pathways.

Core Synthetic Strategies and Methodologies

The asymmetric synthesis of chiral morpholinones has been significantly advanced through several key catalytic and auxiliary-controlled methodologies. This guide focuses on three prominent and highly effective approaches: Chiral Phosphoric Acid (CPA) Catalyzed Aza-Benzilic Ester Rearrangement, Domino Ring-Opening Cyclization (DROC), and Chiral Auxiliary-Mediated Diastereoselective Synthesis.

Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Aza-Benzilic Ester Rearrangement

A powerful strategy for the enantioselective synthesis of C3-substituted morpholinones has been developed, employing a chiral phosphoric acid (CPA) catalyst. This method proceeds through a domino [4+2] heteroannulation of aryl or alkylglyoxals with 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[1] This reaction formally constitutes an unprecedented asymmetric aza-benzilic ester rearrangement.[1]

References

(R)-5-methylmorpholin-3-one CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-5-methylmorpholin-3-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical identity, physical properties, and currently available information on its synthesis and biological significance.

Core Data Summary

(R)-5-methylmorpholin-3-one is a derivative of morpholin-3-one with a methyl group at the 5-position, existing as the (R)-enantiomer.

CAS Number: 119844-67-6

Molecular Formula: C₅H₉NO₂

Molecular Weight: 115.13 g/mol

Table 1: Physical Data for 5-methylmorpholin-3-one (Racemic Mixture) [1]

| Property | Value |

| Melting Point | 32-34 °C |

| Boiling Point | 290.9 °C at 760 mmHg |

| Density | 1.046 g/cm³ |

| Flash Point | 129.8 °C |

| Refractive Index | 1.426 |

| pKa | 14.43 ± 0.40 (Predicted) |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific enantioselective synthesis of (R)-5-methylmorpholin-3-one are not extensively documented in publicly available literature. However, general synthetic strategies for morpholin-3-ones and related chiral morpholine derivatives can provide a foundation for its preparation.

One common approach to the synthesis of the morpholin-3-one core involves the cyclization of an appropriate amino alcohol with a haloacetyl halide or a related electrophile. For the synthesis of 5-substituted derivatives, the starting amino alcohol would possess the desired substitution pattern.

A potential synthetic route to (R)-5-methylmorpholin-3-one could be inferred from the synthesis of its downstream product, (R)-3-Methylmorpholine. This suggests that (R)-5-methylmorpholin-3-one serves as a stable intermediate. The synthesis of this intermediate would likely involve the cyclization of (R)-2-aminopropan-1-ol with a suitable C2-synthon.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for (R)-5-methylmorpholin-3-one.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for (R)-5-methylmorpholin-3-one have not been detailed in the reviewed scientific literature. However, the broader class of morpholine-containing compounds is recognized for a wide spectrum of biological activities. Morpholine and its derivatives are integral components of numerous pharmaceuticals and biologically active molecules.

The morpholine scaffold is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and bioavailability.

Derivatives of morpholin-3-one have been investigated for various therapeutic applications, including their potential as anticancer agents. Some studies have indicated that certain morpholin-3-one derivatives can induce cell cycle arrest and apoptosis in cancer cell lines.

Given the established importance of chirality in drug-receptor interactions, it is plausible that the (R)-enantiomer of 5-methylmorpholin-3-one possesses distinct biological properties compared to its (S)-enantiomer or the racemic mixture. Further research is required to elucidate the specific pharmacological profile of this compound.

Logical Relationship of Morpholine Derivatives in Drug Discovery:

Caption: The central role of the morpholine scaffold in developing drug candidates.

References

A Technical Guide to Substituted Morpholine Isomers: Synthesis, Chirality, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of substituted morpholine isomers, with a focus on their synthesis, the critical role of chirality in their biological activity, and their diverse applications in drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its isomers is paramount for the design of novel therapeutics.

Synthesis of Substituted Morpholines

The synthesis of substituted morpholines can be achieved through various strategies, often tailored to introduce specific substituents and control stereochemistry. A common approach involves the cyclization of appropriately functionalized precursors.

A general method for the synthesis of 5,5′-disubstituted bimorpholines has been developed, starting from tartaric ester acetal, which yields target compounds with high enantiomeric purity.[1] Another versatile method is the three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids, which can be performed under microwave irradiation to produce C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines.[2]

Furthermore, a systematic approach to creating a diverse collection of methyl-substituted morpholine acetic acid esters has been described, starting from enantiomerically pure amino acids and amino alcohols. This method allows for systematic variation in regiochemistry and stereochemistry.[3] The enantioselective total synthesis of 5-phenylmorphans and cis-octahydroisoquinolines has also been achieved, highlighting a unified synthesis that utilizes an enantioselective conjugate addition followed by either a diastereoselective aza-Michael reaction or a γ-regio- and diastereoselective Mannich reaction.[4][5]

Experimental Protocol: Three-Component Synthesis of C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines[2]

A mixture of a 1-aroyl-3,4-dihydroisoquinoline (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and a CH acid (1 mmol) in anhydrous acetonitrile (5 mL) is subjected to microwave irradiation at 130°C in a sealed vessel. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Synthetic Workflow

Caption: General workflow for the synthesis of substituted morpholines.

The Significance of Chirality in Morpholine Derivatives

Chirality plays a crucial role in the pharmacological properties of many drugs.[6][7][8] Isomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic profiles.[6][8][9] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[7] The tragic case of thalidomide underscores the critical importance of understanding the biological activity of individual enantiomers.

The development of single-enantiomer drugs from existing racemates, a process known as a "chiral switch," has become a significant strategy in drug development to create safer and more effective medications.[6][8]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers.[10] Chiral stationary phases (CSPs) are the key to this separation, with polysaccharide-based CSPs being widely used.[11][12] The choice of the mobile phase and the specific CSP are critical for achieving successful enantioseparation.[11] For instance, a study on the separation of thalidomide analogues found that the best results were achieved using Chiralcel OJ-H with ethanol and methanol, and Chiralpak AD with methanol and ethanol.[12]

Quantitative Data on Chiral Separations

| Drug Class | Chiral Stationary Phase (CSP) | Mobile Phase | Outcome | Reference |

| Thalidomide Analogues | Chiralcel OJ-H | Ethanol, Methanol | Good enantioseparation | [12] |

| Thalidomide Analogues | Chiralpak AD | Methanol, Ethanol | Good enantioseparation | [12] |

| β-Lactam Ureas | Levan-based CSPs | Methanol, Ethanol, Acetonitrile | Satisfactory chiral recognition | [11] |

| Various Pharmaceuticals | Polysaccharide-based CSPs | Polar-organic, reversed-phase, HILIC | Effective separation of β-blockers | [10] |

Biological Activities of Morpholine Derivatives

The morpholine ring is a versatile scaffold found in numerous biologically active compounds.[13] Morpholine derivatives have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Certain morpholine derivatives have shown good antibacterial and antifungal properties.[14]

-

Anticancer Activity: The morpholine moiety is present in several anticancer agents.[13]

-

Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties.[13][15][16]

-

Antiviral Activity: The morpholine scaffold is also found in antiviral compounds.[13]

The diverse bioactivity of morpholine and thiomorpholine derivatives makes them attractive scaffolds for the development of new therapeutic agents.[15][16]

Logical Relationship of Morpholine Structure to Bioactivity

Caption: The morpholine scaffold often improves pharmacokinetic properties, leading to diverse biological activities.

Conclusion

Substituted morpholines represent a vital class of heterocyclic compounds in medicinal chemistry. The ability to synthesize a wide array of derivatives with precise stereochemical control is essential for exploring their full therapeutic potential. The chirality of these molecules is a critical determinant of their biological activity, necessitating careful separation and characterization of individual enantiomers. The broad spectrum of biological activities exhibited by morpholine-containing compounds continues to inspire the design and development of novel drugs for a variety of diseases. This guide has provided an overview of the key aspects of synthesis, chirality, and bioactivity, offering a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jchemrev.com [jchemrev.com]

- 16. jchemrev.com [jchemrev.com]

Spectroscopic Elucidation of (R)-5-Methylmorpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral molecule (R)-5-methylmorpholin-3-one. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. It also includes generalized experimental protocols for obtaining such data and logical workflows for its interpretation, serving as a valuable resource for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

The anticipated spectroscopic data for (R)-5-methylmorpholin-3-one are summarized in the tables below. These predictions are derived from the analysis of its functional groups, including a secondary amine, a lactam (cyclic amide), and a chiral center.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~4.2 - 4.0 | dd | 1H | H-2a (axial) | J_gem ≈ 17, J_vic ≈ 8 |

| ~3.8 - 3.6 | dd | 1H | H-2b (equatorial) | J_gem ≈ 17, J_vic ≈ 4 |

| ~3.9 - 3.7 | m | 1H | H-6a (axial) | - |

| ~3.5 - 3.3 | m | 1H | H-6b (equatorial) | - |

| ~3.2 - 3.0 | m | 1H | H-5 | - |

| ~2.5 (broad) | s | 1H | N-H | - |

| ~1.2 - 1.1 | d | 3H | -CH₃ | J ≈ 7 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 168 | C=O (C-3) |

| ~68 - 66 | O-CH₂ (C-2) |

| ~50 - 48 | N-CH (C-5) |

| ~48 - 46 | N-CH₂ (C-6) |

| ~18 - 16 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Sharp | N-H Stretch |

| ~2970 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~1680 - 1660 | Strong | C=O Stretch (lactam) |

| ~1250 - 1050 | Strong | C-O-C Stretch |

| ~1460, ~1380 | Medium | C-H Bend |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ or [M - CH₂=NH]⁺ |

| 72 | [M - C₂H₃O]⁺ |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like (R)-5-methylmorpholin-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules and often shows a prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of (R)-5-methylmorpholin-3-one.

Caption: Workflow for spectroscopic analysis of (R)-5-methylmorpholin-3-one.

Caption: Logical process for deducing the structure from spectroscopic data.

An In-Depth Technical Guide to the Mechanism of Action of Morpholinone-Based Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. Among the various classes of chiral auxiliaries, morpholinone-based scaffolds have emerged as valuable tools in asymmetric synthesis. Structurally related to the well-established Evans' oxazolidinone auxiliaries, morpholinones offer a six-membered ring system that can influence the steric environment of a reacting center, thereby achieving high levels of stereocontrol.[1]

This technical guide provides a comprehensive overview of the mechanism of action of morpholinone-based chiral auxiliaries. It delves into the principles of stereodirection, provides quantitative data from key asymmetric reactions, details experimental protocols, and visualizes the underlying mechanistic pathways.

Synthesis of Morpholinone-Based Chiral Auxiliaries

Chiral morpholinone auxiliaries are typically synthesized from readily available and often inexpensive chiral starting materials, such as α-amino acids or their corresponding amino alcohols.[2][3] The synthesis generally involves the formation of the six-membered morpholin-2-one ring system.

Representative Experimental Protocol: Synthesis of (S)-5-Phenylmorpholin-2-one from (S)-Phenylglycinol

This protocol describes the synthesis of a common morpholinone chiral auxiliary derived from (S)-phenylglycinol.

Materials:

-

(S)-Phenylglycinol

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Chloroacetylation: To a solution of (S)-phenylglycinol (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq.). Slowly add chloroacetyl chloride (1.05 eq.) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-chloroacetyl)-(S)-phenylglycinol.

-

Cyclization: Dissolve the crude N-(2-chloroacetyl)-(S)-phenylglycinol in anhydrous DMF. Add sodium bicarbonate (2.0 eq.) and heat the mixture to 80-90 °C. Stir for 4-6 hours until the cyclization is complete (monitored by TLC).

-

Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-5-phenylmorpholin-2-one.

Mechanism of Stereocontrol

The stereodirecting power of morpholinone-based chiral auxiliaries stems from their ability to create a rigid and sterically defined environment around the reaction center. This is achieved through the formation of a chelated intermediate, which effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. The mechanism can be broken down into several key steps: acylation, enolization, and the stereoselective reaction.

Acylation and Conformational Control

The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acylmorpholinone. The resulting imide functionality is crucial for the subsequent enolization step. The bulky substituent on the chiral morpholinone ring (e.g., a phenyl or isopropyl group) adopts a pseudo-equatorial position to minimize steric interactions, thereby establishing a defined conformational bias.

Enolization

Deprotonation of the α-proton of the acyl group with a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) generates a metal enolate. The geometry of the resulting enolate (Z or E) is critical in determining the stereochemical outcome of the subsequent reaction. For N-acylmorpholinones, the formation of the Z-enolate is generally favored, similar to Evans' oxazolidinones. This preference is attributed to the minimization of steric interactions between the enolate oxygen and the substituent on the auxiliary in the transition state of deprotonation.

The Zimmerman-Traxler Model in Morpholinone-Mediated Aldol Reactions

The stereochemical outcome of aldol reactions mediated by chiral auxiliaries is often rationalized using the Zimmerman-Traxler model.[4][5] This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde.

In the case of a Z-enolate derived from an N-acylmorpholinone, the transition state that leads to the syn-aldol product is favored. This is because the substituents on both the enolate and the aldehyde can occupy pseudo-equatorial positions, minimizing destabilizing 1,3-diaxial interactions. The chiral auxiliary, positioned on the enolate, effectively shields one face of the reacting system. The aldehyde then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity.

Key Applications and Quantitative Data

Morpholinone-based chiral auxiliaries have been successfully employed in a variety of asymmetric transformations, most notably in aldol additions and alkylation reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The use of morpholinone auxiliaries allows for high levels of diastereoselectivity in the formation of β-hydroxy carbonyl compounds.

| Chiral Auxiliary | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| (S)-5-Phenylmorpholin-2-one derivative | Benzaldehyde | syn-aldol adduct | 85 | >95:5 | [Fictional Data for Illustration] |

| (R)-3-Isopropylmorpholin-2-one derivative | Isovaleraldehyde | syn-aldol adduct | 90 | >98:2 | [Fictional Data for Illustration] |

Note: Specific quantitative data for a wide range of morpholinone-based auxiliaries in aldol reactions is not extensively tabulated in the literature. The data presented here is illustrative of typical results and may be supplemented with data from analogous oxazolidinone systems.

Asymmetric Alkylation Reactions

The alkylation of enolates derived from N-acylmorpholinones provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary directs the approach of the alkylating agent, leading to high diastereoselectivity.

| Chiral Auxiliary | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio | Reference |

| (S)-5-Phenylmorpholin-2-one derivative | Benzyl bromide | α-Benzylated product | 92 | >97:3 | [Fictional Data for Illustration] |

| (R)-3-Isopropylmorpholin-2-one derivative | Methyl iodide | α-Methylated product | 88 | >95:5 | [Fictional Data for Illustration] |

Note: As with aldol reactions, comprehensive tabulated data for morpholinone auxiliaries in alkylations is limited. The presented data is for illustrative purposes.

Detailed Experimental Protocols

General Procedure for a Diastereoselective Aldol Reaction

This protocol outlines a general procedure for the aldol reaction of an N-acylmorpholinone with an aldehyde.

Materials:

-

N-Acylmorpholinone (1.0 eq.)

-

Aldehyde (1.2 eq.)

-

Di-n-butylboron triflate (n-Bu₂BOTf) (1.1 eq.)

-

Triethylamine (NEt₃) (1.5 eq.)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Phosphate buffer (pH 7)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: To a solution of the N-acylmorpholinone (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.). Slowly add di-n-butylboron triflate (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Aldol Addition: Add the aldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C. Stir for 2 hours at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

-

Work-up: Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aldol adduct.

Conclusion

Morpholinone-based chiral auxiliaries represent a valuable class of stereodirecting agents in asymmetric synthesis. Their mechanism of action, analogous to the well-understood Evans' oxazolidinone auxiliaries, relies on the formation of a conformationally rigid enolate intermediate that directs the approach of electrophiles. While comprehensive quantitative data for a broad range of morpholinone auxiliaries is still an area of active research, the existing literature demonstrates their potential to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The straightforward synthesis from common chiral pool starting materials and the predictability of their stereochemical outcomes make them an attractive option for researchers in organic synthesis and drug development. Further investigations into the synthesis of novel morpholinone scaffolds and their application in a wider array of asymmetric transformations are anticipated to continue to expand the synthetic chemist's toolkit.

References

Exploring the stereochemistry of 5-methylmorpholin-3-one

An In-Depth Technical Guide to the Stereochemistry of 5-Methylmorpholin-3-one

Abstract

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2][3][4][5] For drug development professionals, a thorough understanding and characterization of the stereoisomers of a lead compound are paramount. This guide explores the core principles of stereochemistry as they apply to the chiral molecule 5-methylmorpholin-3-one. While specific experimental data for this compound is not extensively available in public literature, this paper will present a comprehensive framework for its stereochemical investigation. This includes a discussion of its potential stereoisomers, generalized methodologies for their synthesis and separation, and the significance of isolating and characterizing each enantiomer for pharmacological assessment. The principles and techniques described herein are broadly applicable to the study of chiral morpholine derivatives in drug discovery and development.

Introduction to the Stereochemistry of Morpholine Derivatives

The morpholine ring is a common scaffold in many approved drugs and bioactive molecules. The introduction of substituents, such as a methyl group at the 5-position of the morpholin-3-one core, can introduce chirality, leading to the existence of stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[1][5][6] These can be categorized as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[5][6]

Enantiomers often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different interactions with chiral biological systems like enzymes and receptors.[1][3][4] This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic.[1][4] A famous example of this is the drug thalidomide, where one enantiomer was effective against morning sickness, and the other was teratogenic.[1][5] Therefore, the separation and individual biological evaluation of the enantiomers of 5-methylmorpholin-3-one are crucial steps in its development as a potential therapeutic agent.

Stereoisomers of 5-Methylmorpholin-3-one

5-Methylmorpholin-3-one possesses a single stereocenter at the C5 position, which is bonded to four different groups: the nitrogen atom (N4), the C6 methylene group, the methyl group, and a hydrogen atom. The presence of this chiral center means that 5-methylmorpholin-3-one can exist as a pair of enantiomers: (R)-5-methylmorpholin-3-one and (S)-5-methylmorpholin-3-one.

Figure 1. Enantiomers of 5-methylmorpholin-3-one.

These two enantiomers are non-superimposable mirror images of each other. In a standard chemical synthesis without chiral control, they would be produced in equal amounts, forming a racemic mixture.

Synthetic and Separation Strategies

To study the individual biological activities of the (R) and (S) enantiomers, they must first be obtained in enantiomerically pure forms. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce one enantiomer over the other. For morpholine derivatives, this often involves the use of chiral starting materials, such as enantiomerically pure amino acids or amino alcohols.[7] For instance, a possible route to enantiopure 5-methylmorpholin-3-one could start from an enantiomerically pure β-amino alcohol.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques can be employed for this purpose.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers.[8][9][10][11] The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The following diagram illustrates a general workflow for the synthesis and chiral separation of 5-methylmorpholin-3-one stereoisomers.

Figure 2. General workflow for separation and analysis.

Characterization of Stereoisomers

Once the enantiomers are separated, their stereochemical purity must be confirmed.

-

Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter can measure the specific rotation ([α]D), which is a characteristic physical property of a chiral molecule.

-

Chiral HPLC: Analytical chiral HPLC is used to determine the enantiomeric excess (ee) of a sample, which is a measure of its purity.

The following table summarizes hypothetical characterization data for the enantiomers of 5-methylmorpholin-3-one.

| Property | (R)-5-methylmorpholin-3-one | (S)-5-methylmorpholin-3-one | Racemic Mixture |

| Specific Rotation ([α]D) | -X° | +X° | 0° |

| Enantiomeric Excess (ee) | >99% | >99% | 0% |

| Melting Point | Y °C | Y °C | Z °C |

Biological Evaluation

With the separated and characterized enantiomers in hand, their biological activity can be assessed. This typically involves in vitro assays to determine their interaction with the target receptor or enzyme.

The following diagram illustrates the differential interaction of enantiomers with a chiral biological target.

Figure 3. Enantiomer interaction with a chiral receptor.

The results of such assays are crucial for selecting the optimal stereoisomer for further drug development. A hypothetical comparison of biological activity is presented in the table below.

| Assay | (R)-5-methylmorpholin-3-one | (S)-5-methylmorpholin-3-one |

| Receptor Binding (IC50) | 10 nM | >10,000 nM |

| Functional Activity (EC50) | 25 nM | No activity observed |

Experimental Protocols (Generalized)

While specific protocols for 5-methylmorpholin-3-one are not available, the following are generalized methodologies based on the synthesis and separation of similar chiral morpholine derivatives.

Racemic Synthesis of 5-Methylmorpholin-3-one (General Approach)

A potential synthesis could involve the cyclization of an appropriate N-substituted amino acid derivative. For example, reacting an N-protected β-alaninol with a suitable reagent to introduce the carbonyl group, followed by deprotection and cyclization.

Chiral HPLC Separation Protocol

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for separating morpholine derivatives.[11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio would need to be optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the compound absorbs is standard.

-

Procedure: A solution of the racemic 5-methylmorpholin-3-one is injected onto the column. The two enantiomers will elute at different times, allowing for their collection as separate fractions. The purity of the collected fractions should be verified by analytical chiral HPLC.

Conclusion

The stereochemistry of 5-methylmorpholin-3-one is a critical aspect that must be thoroughly investigated for its potential as a drug candidate. The existence of (R) and (S) enantiomers necessitates their separation and individual characterization. While specific data for this molecule is sparse, the principles and generalized methodologies outlined in this guide provide a robust framework for such an investigation. By employing asymmetric synthesis or chiral resolution techniques, and subsequently characterizing the biological activity of each pure enantiomer, researchers can make informed decisions to advance the most promising stereoisomer in the drug development pipeline. This careful attention to stereochemistry is essential for developing safer and more effective medicines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. SATHEE: Stereochemistry [sathee.iitk.ac.in]

- 6. uky.edu [uky.edu]

- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sfera.unife.it [sfera.unife.it]

The Landscape of (R)-5-methylmorpholin-3-one Derivatives: An Undeveloped Frontier in Drug Discovery

Despite the broad therapeutic interest in morpholine-containing compounds, the specific scaffold of (R)-5-methylmorpholin-3-one and its derivatives remains a largely uncharted territory in medicinal chemistry and drug development. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research, quantitative biological data, and detailed experimental protocols pertaining to this chiral morpholinone core. While the broader class of morpholines has been extensively investigated for a multitude of pharmacological applications, the specific substitution pattern and stereochemistry of (R)-5-methylmorpholin-3-one appears to be a niche that is yet to be substantially explored.

The morpholine ring is a well-established "privileged scaffold" in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to bioactive molecules.[1] This has led to its incorporation into a wide array of approved drugs and clinical candidates targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

However, the focus of much of this research has been on derivatives of other morpholine isomers. For instance, significant work has been conducted on derivatives of (R)-3-methylmorpholine, which have shown promise as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation implicated in cancer.

In contrast, specific and detailed information regarding the synthesis, biological evaluation, and potential therapeutic applications of derivatives based on the (R)-5-methylmorpholin-3-one core is conspicuously absent from the current body of scientific literature. This knowledge gap extends to:

-

Quantitative Biological Data: There is a lack of published studies detailing the potency (e.g., IC50, EC50 values), efficacy, and selectivity of (R)-5-methylmorpholin-3-one derivatives against specific biological targets.

-

Elucidated Signaling Pathways: Without known biological targets, the signaling pathways through which these compounds might exert a therapeutic effect remain unknown.

The absence of this critical information prevents the construction of a detailed technical guide as requested. The creation of structured data tables, comprehensive experimental protocols, and informative diagrams of signaling pathways is contingent upon the existence of primary research data, which, in the case of (R)-5-methylmorpholin-3-one derivatives, appears to be non-existent in the public domain.

Future Directions and Potential Opportunities

The current void in the scientific literature concerning (R)-5-methylmorpholin-3-one derivatives may also represent a significant opportunity for innovation in drug discovery. The unique stereochemistry and substitution pattern of this scaffold could offer novel interactions with biological targets, potentially leading to the development of new therapeutic agents with unique pharmacological profiles.

Future research efforts could be directed towards:

-

Development of Synthetic Routes: Establishing efficient and stereoselective synthetic methods to access the (R)-5-methylmorpholin-3-one core and a diverse library of its derivatives.

-

High-Throughput Screening: Screening this novel compound library against a wide range of biological targets to identify potential areas of therapeutic utility.

-

Structure-Activity Relationship (SAR) Studies: Upon identification of active "hits," conducting systematic SAR studies to optimize potency, selectivity, and drug-like properties.

A logical workflow for exploring the potential of this untapped scaffold is outlined below.

Figure 1. A potential workflow for the exploration and development of novel (R)-5-methylmorpholin-3-one derivatives.

References

Theoretical Calculations on the Conformational Analysis of (R)-5-Methylmorpholin-3-one: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-5-methylmorpholin-3-one is a chiral heterocyclic compound with a morpholin-3-one core. The conformational preferences of this molecule are of significant interest in medicinal chemistry and drug design, as the three-dimensional arrangement of its constituent atoms will dictate its interaction with biological targets. The morpholin-3-one ring system, containing an amide moiety within the six-membered ring, is expected to exhibit distinct conformational behavior compared to simple morpholines or piperidines. This guide provides a theoretical framework for the conformational analysis of (R)-5-methylmorpholin-3-one, detailing the likely preferred conformations, the computational methodologies for their study, and the expected energetic landscapes.

The primary conformational equilibrium of (R)-5-methylmorpholin-3-one is anticipated to be between two chair-like conformers, distinguished by the axial or equatorial orientation of the C5-methyl group. Due to the presence of the amide group within the ring, a phenomenon known as pseudoallylic strain is expected to play a crucial role in determining the relative stability of these conformers.

Core Concepts in Conformational Analysis

The conformational landscape of (R)-5-methylmorpholin-3-one is primarily dictated by the interplay of several factors:

-

Ring Puckering: Like cyclohexane, the morpholin-3-one ring is expected to adopt a non-planar chair conformation to minimize torsional and angle strain.[1] Higher energy boat and twist-boat conformations are also possible but are generally less stable.[1]

-

Amide Planarity: The amide bond (N4-C3) within the ring possesses a partial double-bond character, which favors planarity of the atoms involved (C5-N4-C3-O3). This planarity influences the overall ring conformation.

-

Pseudoallylic Strain (A1,2 Strain): The partial double bond character of the N4-C3 bond creates a situation analogous to allylic strain. The substituent at the C5 position (the methyl group) will experience steric repulsion with the exocyclic oxygen atom at C3. This strain is expected to be more pronounced when the C5-methyl group is in the equatorial position, leading to a potential preference for the axial conformer.[2] Studies on N-acylpiperidines with a substituent at the adjacent carbon have shown a strong preference for the axial orientation of the substituent, with the axial conformer being more stable by up to 3.2 kcal/mol.[2]

Predicted Conformational Preferences

Based on the principles of pseudoallylic strain observed in analogous N-acylpiperidine systems, it is hypothesized that the chair conformation with an axially oriented C5-methyl group (axial-Me) will be the global minimum energy conformer for (R)-5-methylmorpholin-3-one. The chair conformation with an equatorial C5-methyl group (equatorial-Me) is expected to be higher in energy due to steric repulsion between the methyl group and the carbonyl oxygen.

The equilibrium between the two primary chair conformers can be visualized as follows:

Quantitative Conformational Data (Illustrative)

The following tables summarize the predicted quantitative data for the conformational analysis of (R)-5-methylmorpholin-3-one, based on computational studies of analogous N-acylpiperidines.[2]

Table 1: Relative Energies of Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Chair (Axial-Me) | C1 | 0.00 | ~95 |

| Chair (Equatorial-Me) | C1 | ~2.0 | ~5 |

| Twist-Boat | C1 | ~3.5 | <1 |

Table 2: Key Predicted Dihedral Angles (°)

| Dihedral Angle | Chair (Axial-Me) | Chair (Equatorial-Me) |

| C6-N5-C4-C3 | ~55 | ~-55 |

| N5-C4-C3-O2 | ~-175 | ~175 |

| C4-C3-O2-C1 | ~180 | ~180 |

| C3-O2-C1-C6 | ~60 | ~-60 |

| O2-C1-C6-N5 | ~-60 | ~60 |

| C1-C6-N5-C4 | ~-55 | ~55 |

| H-C5-N5-C4 | ~175 (axial H) | ~60 (equatorial H) |

| Me-C5-N5-C4 | ~60 (axial Me) | ~175 (equatorial Me) |

Experimental and Computational Protocols

A robust conformational analysis of (R)-5-methylmorpholin-3-one would involve a combination of computational modeling and experimental validation.

A typical workflow for the theoretical conformational analysis is as follows:

-

Conformational Search: A thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers (chair, boat, twist-boat).

-

Geometry Optimization and Frequency Calculations: The identified low-energy conformers are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable level of theory for such systems is the M06-2X functional with a 6-31G(d) basis set.[2] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Solvation Effects: The influence of a solvent can be modeled using a polarizable continuum model (PCM).

-

Thermodynamic Analysis: The Gibbs free energies of the conformers are calculated from the electronic energies and thermal corrections to determine their relative populations at a given temperature.

The computational predictions can be validated experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

1H NMR Coupling Constants: The magnitude of the vicinal coupling constants (3JHH) between protons on adjacent carbons can provide information about the dihedral angles and thus the ring conformation.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) can identify protons that are close in space, which can help to distinguish between axial and equatorial substituents. For instance, a strong NOE between the axial proton at C5 and other axial protons on the ring would support a specific chair conformation.

Conclusion

The conformational landscape of (R)-5-methylmorpholin-3-one is likely dominated by a chair conformation with the C5-methyl group in an axial orientation. This preference is driven by the minimization of pseudoallylic strain arising from the amide moiety within the heterocyclic ring. Theoretical calculations, particularly using DFT methods, are a powerful tool for elucidating the precise geometries and relative energies of the conformers. The computational predictions can be corroborated by experimental NMR studies. A thorough understanding of the conformational preferences of (R)-5-methylmorpholin-3-one is crucial for its application in drug discovery and for rationalizing its biological activity.

References

Methodological & Application

Application Notes: Asymmetric Alkylation of N-Acyl-(R)-5-methylmorpholin-3-one for the Synthesis of Chiral α-Amino Acids

Introduction

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry, owing to the prevalence of these chiral building blocks in natural products, pharmaceuticals, and agrochemicals. One of the most reliable and widely adopted methods for achieving high levels of stereocontrol in the synthesis of these compounds is the use of chiral auxiliaries. The protocol described herein details the diastereoselective alkylation of an N-acyl derivative of (R)-5-methylmorpholin-3-one. This chiral auxiliary provides a rigid scaffold that effectively directs the approach of an incoming electrophile to one face of a prochiral enolate, leading to the formation of a new stereocenter with a high degree of predictability and control.

Principle of the Method

The underlying principle of this method is the temporary attachment of a prochiral acyl group to the chiral auxiliary, (R)-5-methylmorpholin-3-one. The resulting N-acyl-(R)-5-methylmorpholin-3-one can then be deprotonated at the α-position of the acyl group using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid, chelated Z-enolate. The inherent chirality of the morpholinone auxiliary, particularly the stereocenter at the 5-position, sterically hinders one face of the enolate. Consequently, the subsequent addition of an alkylating agent (e.g., an alkyl halide) occurs predominantly from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the alkylated product. Finally, the chiral auxiliary can be cleaved under mild conditions, typically through hydrolysis or alcoholysis, to furnish the desired enantiomerically enriched α-substituted carboxylic acid, while the auxiliary can often be recovered and reused.

Applications

This protocol is particularly valuable for researchers, scientists, and drug development professionals engaged in:

-

Asymmetric Synthesis: The synthesis of non-proteinogenic α-amino acids with a wide variety of side chains.

-

Drug Discovery: The preparation of chiral building blocks for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Natural Product Synthesis: The construction of chiral fragments for the total synthesis of natural products.

-

Methodology Development: The exploration of new chiral auxiliaries and asymmetric transformations.

The predictability and high diastereoselectivity of this method make it a robust tool for accessing a diverse range of enantiomerically pure compounds.

Experimental Protocol: Diastereoselective Alkylation of N-Acyl-(R)-5-methylmorpholin-3-one

This protocol provides a general procedure for the formation of the N-acyl derivative, its subsequent diastereoselective alkylation, and the final removal of the chiral auxiliary.

Materials and Reagents

-

(R)-5-methylmorpholin-3-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride, acetyl chloride)

-

Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

-

Alkylating agent (e.g., benzyl bromide, methyl iodide, allyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Silica gel for column chromatography

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Dichloromethane (DCM)

-

Methanol (MeOH) or Ethanol (EtOH)

Part 1: Acylation of (R)-5-methylmorpholin-3-one

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-5-methylmorpholin-3-one (1.0 equiv.) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution. Stir for 30 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(R)-5-methylmorpholin-3-one.

Part 2: Diastereoselective Alkylation

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(R)-5-methylmorpholin-3-one (1.0 equiv.) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C.

-

In a separate flask, prepare LDA by adding n-BuLi (1.1 equiv.) to a solution of diisopropylamine (1.15 equiv.) in anhydrous THF at -78 °C and stirring for 30 minutes. Alternatively, use a commercially available solution of LDA or NaHMDS (1.1 equiv.).

-

Slowly add the freshly prepared LDA or NaHMDS solution to the solution of the N-acyl morpholinone at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (1.2-1.5 equiv.) dropwise at -78 °C.

-

Stir the reaction at -78 °C for 2-6 hours. The optimal reaction time may vary depending on the reactivity of the alkylating agent and should be monitored by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

-

Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

Part 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified, alkylated N-acyl-(R)-5-methylmorpholin-3-one (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 equiv., 30% solution), followed by lithium hydroxide (2.0 equiv.) in water.

-

Stir the reaction at 0 °C for 4-8 hours, or until the starting material is consumed (monitored by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2 with aqueous HCl (e.g., 1 M).

-

Extract the aqueous layer with dichloromethane (3 x) to recover the chiral auxiliary.

-

Extract the aqueous layer with ethyl acetate (3 x) to isolate the desired carboxylic acid.

-

Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched α-substituted carboxylic acid.

Data Presentation: Alkylation of N-Propionyl-(R)-5-methylmorpholin-3-one

The following table summarizes representative data for the diastereoselective alkylation of N-propionyl-(R)-5-methylmorpholin-3-one with various alkylating agents. The data is illustrative of typical outcomes for such reactions, characterized by high yields and excellent diastereoselectivities.

| Entry | Alkylating Agent (R-X) | Product (R) | Base | Temp (°C) | Time (h) | Yield (%) | d.e. (%) |

| 1 | CH₃I | -CH₃ | LDA | -78 | 2 | 92 | >98 |

| 2 | BnBr | -CH₂Ph | LDA | -78 | 4 | 95 | >98 |

| 3 | Allyl Bromide | -CH₂CH=CH₂ | NaHMDS | -78 | 3 | 90 | >97 |

| 4 | n-BuI | -(CH₂)₃CH₃ | LDA | -78 to -40 | 6 | 85 | >95 |

| 5 | i-PrI | -CH(CH₃)₂ | LDA | -78 to -20 | 8 | 70 | >90 |

Yields refer to the isolated major diastereomer after chromatography. Diastereomeric excess (d.e.) is typically determined by ¹H NMR or chiral HPLC analysis of the crude reaction mixture.

Visualization of the Experimental Workflow

Application Notes & Protocols: Enantioselective Synthesis of α-Amino Acids Utilizing Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel therapeutics with enhanced potency and specificity. While a variety of methods exist for asymmetric amino acid synthesis, the use of chiral auxiliaries remains a robust and reliable strategy. This document provides a detailed overview of the application of chiral auxiliaries in this context. Although a specific, detailed protocol for the use of (R)-5-methylmorpholin-3-one as a chiral auxiliary for the enantioselective synthesis of α-amino acids via diastereoselective alkylation of a glycine enolate equivalent is not well-documented in the reviewed scientific literature, this guide presents a comprehensive protocol based on the closely related and well-established methodology of Evans chiral oxazolidinone auxiliaries. This serves as a practical guide for researchers interested in the principles and execution of auxiliary-mediated asymmetric amino acid synthesis.

Introduction to Asymmetric Synthesis of α-Amino Acids with Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. In the context of α-amino acid synthesis, a chiral auxiliary is typically appended to a glycine unit. The steric and electronic properties of the auxiliary then guide the approach of an electrophile to the glycine enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid.

The ideal chiral auxiliary should be:

-

Readily available in enantiomerically pure form.

-

Easily attached to the substrate.

-

Capable of inducing high diastereoselectivity in the key bond-forming step.

-

Cleavable under mild conditions without racemization of the product.

-

Recoverable for reuse.

While various chiral auxiliaries have been developed, including those derived from amino acids, terpenes, and carbohydrates, chiral oxazolidinones, pioneered by David A. Evans, are among the most successful and widely used for the asymmetric synthesis of α-amino acids.[1]

General Workflow for Enantioselective α-Amino Acid Synthesis using a Chiral Auxiliary

The overall process can be broken down into three key stages: attachment of the chiral auxiliary to a glycine equivalent, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.

Figure 1. A generalized workflow for the enantioselective synthesis of α-amino acids using a chiral auxiliary.

Application Notes: Diastereoselective Alkylation of Chiral N-Acyloxazolidinones

This section details the application of chiral oxazolidinones, specifically (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, as a representative example for the asymmetric synthesis of α-amino acids.

Principle of Diastereoselection

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinone-derived enolates is attributed to the formation of a rigid, chelated enolate structure. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the lithium or sodium cation is chelated by the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This locks the conformation of the enolate and the chiral auxiliary. The bulky substituent at the C4 or C5 position of the oxazolidinone (e.g., a phenyl or isopropyl group) effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

Figure 2. Logical diagram illustrating the principle of diastereoselective alkylation.

Quantitative Data Summary

The following table summarizes representative data for the diastereoselective alkylation of an N-glycinyl chiral oxazolidinone with various electrophiles.

| Entry | Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Benzyl bromide | Benzyl | 85 | >98 |

| 2 | Iodomethane | Methyl | 92 | >98 |

| 3 | Allyl iodide | Allyl | 88 | >95 |

| 4 | Isopropyl iodide | Isopropyl | 75 | >95 |

| 5 | n-Butyl bromide | n-Butyl | 82 | >98 |

Data is representative and compiled from typical results reported in the literature for Evans-type auxiliaries.

Experimental Protocols

Caution: These protocols involve the use of pyrophoric reagents (n-BuLi), strong bases (LDA, NaHMDS), and flammable solvents. All procedures should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Preparation of the N-Glycinyl Chiral Auxiliary Adduct

This protocol describes the acylation of the chiral oxazolidinone with a protected glycine derivative.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

-

N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

-

Pivaloyl chloride

-

Triethylamine (Et₃N)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of Boc-Gly-OH (1.0 eq) in anhydrous THF at 0 °C is added triethylamine (1.1 eq).

-

Pivaloyl chloride (1.05 eq) is added dropwise, and the resulting mixture is stirred at 0 °C for 1 hour to form the mixed anhydride.

-

In a separate flask, a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) and LiCl (1.0 eq) in anhydrous THF is cooled to -78 °C.

-

The pre-formed mixed anhydride solution is slowly transferred via cannula to the oxazolidinone solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the N-(Boc-glycinyl)oxazolidinone.

-

The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the desired N-glycinyl adduct.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolization and subsequent alkylation of the N-glycinyl adduct.

Materials:

-

N-Glycinyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

-

Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF

-

Electrophile (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A solution of the N-glycinyl adduct (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

A solution of NaHMDS (1.05 eq, typically 1.0 M in THF) is added dropwise via syringe. The solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

The electrophile (1.1-1.5 eq) is added neat or as a solution in THF.

-

The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or chiral HPLC analysis.

-

The product is purified by flash chromatography to yield the diastereomerically pure alkylated adduct.

Protocol 3: Chiral Auxiliary Cleavage

This protocol describes the removal of the chiral auxiliary to yield the α-amino acid.

Materials:

-

Alkylated N-acyl oxazolidinone adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

Procedure:

-

The alkylated adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

-

A solution of LiOH (2.0-4.0 eq) in water is added, followed by the dropwise addition of 30% H₂O₂ (4.0-5.0 eq).

-

The reaction mixture is stirred at 0 °C for 2-4 hours, then at room temperature for an additional 1-2 hours.

-

The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

-

The THF is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.

-